Furo[3,2-b]pyridin-7-amine
Overview
Description
Furo[3,2-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H6N2O.
Preparation Methods
The synthesis of Furo[3,2-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Furo[3,2-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Furo[3,2-b]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a kinase inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets, such as protein kinases. It inhibits these enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell growth, differentiation, and survival . The compound’s ability to bind to these targets and disrupt their function is key to its biological activity.
Comparison with Similar Compounds
Furo[3,2-b]pyridin-7-amine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Furo[2,3-b]pyridine: Another member of the furo[3,2-b]pyridine family with similar biological activities.
Pyrazolopyridine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyridine derivatives: These compounds share structural similarities and are studied for their diverse biological activities.
Properties
IUPAC Name |
furo[3,2-b]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFLLAMOPARNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674101 | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-74-6 | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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